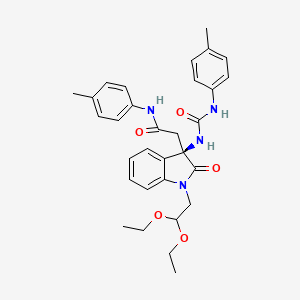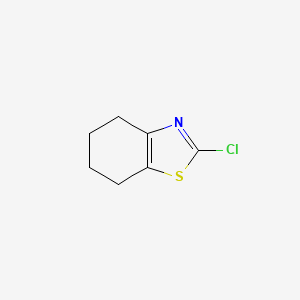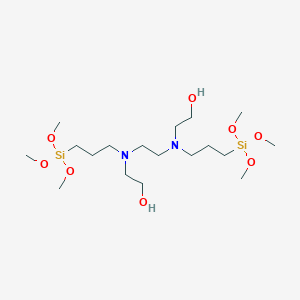
21-Aminoepothilone B
Overview
Description
21-Aminoepothilone B, also known as BMS 310705, is an analog of Epothilone B. Epothilones are a class of macrolide compounds originally isolated from the myxobacterium Sorangium cellulosum. These compounds have shown significant potential as anticancer agents due to their ability to stabilize microtubules, similar to the mechanism of action of paclitaxel .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Aminoepothilone B typically involves the conversion of Epothilone B. One method includes the reaction of Epothilone B with meta-chloroperoxybenzoic acid (MCPBA) in dichloromethane to form an N-oxide intermediate. This intermediate is then treated with trifluoroacetic anhydride and 2,6-lutidine in dichloromethane at 70°C in a sealed tube to yield the hydroxymethyl derivative, Epothilone F. The final step involves the reaction of this derivative with diphenylphosphoryl azide and 1,8-diazabicyclo[5.4.0]undec-7-ene in tetrahydrofuran, followed by reduction with triphenylphosphine in tetrahydrofuran or hydrogenation with Lindlar catalyst in ethanol to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic synthesis and pharmaceutical process chemistry, focusing on high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 21-Aminoepothilone B undergoes various chemical reactions, including:
Oxidation: Conversion of Epothilone B to its N-oxide intermediate.
Substitution: Formation of the hydroxymethyl derivative from the N-oxide intermediate.
Reduction: Final reduction step to produce this compound.
Common Reagents and Conditions:
Oxidation: MCPBA in dichloromethane.
Substitution: Trifluoroacetic anhydride and 2,6-lutidine in dichloromethane.
Reduction: Triphenylphosphine in tetrahydrofuran or hydrogenation with Lindlar catalyst in ethanol.
Major Products:
- N-oxide intermediate
- Hydroxymethyl derivative (Epothilone F)
- This compound
Scientific Research Applications
21-Aminoepothilone B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
- Chemistry: Used as a model compound for studying the synthesis and reactivity of macrolide compounds.
- Biology: Investigated for its ability to stabilize microtubules and induce apoptosis in cancer cells.
- Medicine: Explored as a potential anticancer agent, particularly for malignancies such as ovarian, renal, bladder, and lung carcinoma. It induces significant apoptosis via the mitochondrial-mediated pathway .
- Industry: Potential applications in the development of new anticancer drugs and therapeutic agents .
Mechanism of Action
21-Aminoepothilone B exerts its effects by stabilizing microtubules, similar to the mechanism of action of paclitaxel. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization disrupts the normal function of microtubules during cell division, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells .
Comparison with Similar Compounds
- Epothilone A
- Epothilone B
- Epothilone D
- Ixabepilone
Comparison: 21-Aminoepothilone B is unique among its analogs due to the presence of an amino group at the 21st position. This modification enhances its solubility and bioavailability, making it more effective in inducing apoptosis in cancer cells compared to its parent compound, Epothilone B .
Properties
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-3-[(E)-1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N2O6S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-28)29-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,30,32H,7-9,11-13,28H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJFPBDHCFMQPN-RGJAOAFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CN)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CN)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280578-49-6 | |
| Record name | 21-Aminoepothilone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280578496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-AMINOEPOTHILONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3SLJ7D1EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















